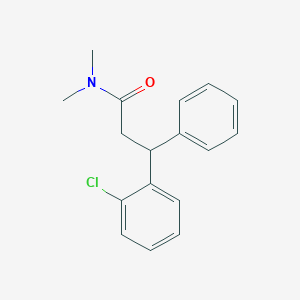
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide
説明
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 by Leo Sternbach, and since then, it has been used extensively in scientific research for its unique properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide involves the enhancement of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for the receptor. This results in the inhibition of neurotransmission, leading to sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety, induce sedation, and cause muscle relaxation. It has also been shown to have anticonvulsant properties and can be used to treat seizures.
実験室実験の利点と制限
One of the advantages of using 3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide in lab experiments is its high potency. This makes it useful in studying the effects of benzodiazepines on the GABA-A receptor. However, one of the limitations of using this compound is its potential for abuse. It is important to handle this compound with care and to use it only for scientific research purposes.
将来の方向性
There are a number of future directions for the use of 3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide in scientific research. One area of research is the study of the long-term effects of benzodiazepine use on the brain. Another area of research is the development of new benzodiazepines with improved anxiolytic and sedative properties. Additionally, this compound could be used in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a benzodiazepine research chemical that has been extensively used in scientific research for its unique properties. It is important to handle this compound with care and to use it only for scientific research purposes. There are a number of future directions for the use of this compound in scientific research, including the study of the long-term effects of benzodiazepine use on the brain and the development of new benzodiazepines with improved anxiolytic and sedative properties.
科学的研究の応用
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide is primarily used in scientific research for its anxiolytic and sedative properties. It has been shown to have a high affinity for the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It has also been used in the treatment of anxiety disorders, insomnia, and seizures.
特性
IUPAC Name |
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-19(2)17(20)12-15(13-8-4-3-5-9-13)14-10-6-7-11-16(14)18/h3-11,15H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGTLALFCCCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3923642.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3923646.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3923653.png)
![7-(cyclobutylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3923679.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B3923690.png)
![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923702.png)
![ethyl 4-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate](/img/structure/B3923703.png)
![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]methanesulfonamide](/img/structure/B3923717.png)
![3-(3,4-dimethoxyphenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923725.png)